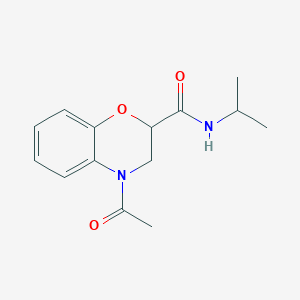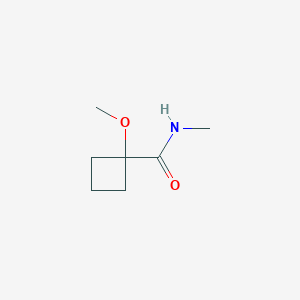
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been proposed that 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide may exert its anti-cancer effects by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In materials science and organic electronics, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is used as a building block for the synthesis of new polymers, which exhibit unique electronic properties.
Biochemical and Physiological Effects:
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cells. It has also been shown to exhibit good solubility in organic solvents, making it a useful building block for the synthesis of new polymers. However, the biochemical and physiological effects of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide are not fully understood, and further research is needed to elucidate its mechanism of action and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments include its high purity and good yield, making it a useful building block for the synthesis of new compounds. However, the limitations of using 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. In medicinal chemistry, further studies are needed to fully understand its anti-cancer properties and potential side effects. In materials science and organic electronics, further research is needed to explore the electronic properties of polymers synthesized using 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a building block. Additionally, further research is needed to optimize the synthesis method of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-amino-5-bromoacetophenone with isopropylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In materials science, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been used as a building block for the synthesis of new polymers with potential applications in optoelectronics. In organic electronics, 4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been studied for its potential use as a hole transport material in organic light-emitting diodes.
Propiedades
IUPAC Name |
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)15-14(18)13-8-16(10(3)17)11-6-4-5-7-12(11)19-13/h4-7,9,13H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNDROLJVVGBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)


![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)



![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)